Cyclobuta[a]naphthalen-1(2H)-one
Description
Cyclobuta[a]naphthalen-1(2H)-one (CAS 89185-31-9) is a bicyclic organic compound with a fused cyclobutane-naphthalene system and a ketone functional group. Its molecular formula is C₁₂H₈O, and it has a molecular weight of 168.19 g/mol . The compound is primarily utilized as a laboratory chemical and in the synthesis of specialized organic derivatives . Structurally, the strained four-membered cyclobutane ring confers unique reactivity, distinguishing it from larger cycloalkane-fused naphthalenones.
Key hazards include acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) . Limited ecological and toxicological data are available, necessitating precautionary handling .
Properties
Molecular Formula |
C12H8O |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2H-cyclobuta[a]naphthalen-1-one |
InChI |
InChI=1S/C12H8O/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)11/h1-6H,7H2 |
InChI Key |
JSFBQDCJLYXSRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C1=O)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Cyclopenta-Fused Naphthalenones
2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one (CAS 109341-49-3)
- Molecular Formula : C₁₃H₁₀O
- Molecular Weight : 182.22 g/mol
- Hazards : Similar to cyclobuta derivatives, with H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Key Differences : The five-membered cyclopentane ring reduces ring strain, enhancing thermal stability compared to cyclobuta analogues. Crystallographic studies confirm planar geometry in cyclopenta derivatives, facilitating predictable solid-state interactions .
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Functionalized Derivatives
Trifluoromethylsulfonato-naphthalen-1(2H)-one
- Synthesis : Prepared via catalytic cross-coupling of alkylzinc halides with α-chloroketones (87% yield) .
- Applications : The electron-withdrawing trifluoromethylsulfonyl group enhances electrophilicity, making it useful in nucleophilic substitution reactions.
- Spectroscopic Data : Distinct $^{1}\text{H}$ NMR signals at δ 0.91–3.12 ppm and $^{13}\text{C}$ NMR at δ 18.6–198.3 ppm confirm structural modifications .
Chlorophenyl-Substituted Naphthalenones
- Example : (E)-1-(2’-Hydroxynaphthalen-1’-yl)-3-(2’’-chlorophenyl)-2-propen-1-one
- Key Features : Chlorine substituents increase polarity and intermolecular halogen bonding, impacting crystallization behavior .
Q & A
Q. What are the recommended safety protocols for handling Cyclobuta[a]naphthalen-1(2H)-one in laboratory settings?
this compound is classified under GHS as causing acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319). Researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood. Due to potential carcinogenicity (IARC/ACGIH/NTP/OSHA classifications for components >0.1%), minimize inhalation/ingestion and follow institutional biosafety guidelines. Waste disposal should comply with licensed hazardous waste services .
Q. What synthetic methodologies are available for this compound?
A metal-free [2+2] cycloaddition and radical 1,4-addition sequence using benzene-linked allene-ynes, aryldiazonium tetrafluoroborates, and DABCO-bis(sulfur dioxide) has been reported. This method yields functionalized derivatives with >50 examples showing >90% diastereoselectivity and high yields. Key steps include SO₂ insertion and tautomerization .
Q. How can researchers address missing physicochemical data (e.g., melting point, solubility) for this compound?
Published safety data sheets lack critical properties (e.g., LogP, vapor pressure). To fill gaps, employ experimental techniques:
- Melting point : Differential Scanning Calorimetry (DSC).
- Solubility : Shake-flask method with HPLC quantification.
- LogP : Reverse-phase HPLC or octanol-water partitioning assays. Cross-validate with computational tools (e.g., COSMO-RS) for preliminary estimates .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
Mechanistic studies for its synthesis (e.g., [2+2] cycloaddition) require isotopic labeling (e.g., ¹³C/²H) to track bond formation. Time-resolved FT-IR or NMR can capture intermediates. Computational modeling (DFT at B3LYP/6-311++G(d,p)) optimizes transition states and verifies proposed pathways, such as radical-mediated SO₂ insertion .
Q. What strategies mitigate instability during this compound synthesis?
Derivatives like benzocyclobutene-diones are prone to decomposition. Stabilize reactions by:
Q. How can computational modeling predict the environmental impact of this compound?
Despite lacking ecological data (e.g., biodegradability, toxicity), use QSAR models:
Q. What analytical techniques resolve structural ambiguities in this compound derivatives?
Combine:
- X-ray crystallography : For absolute configuration (e.g., CCDC reference 2051428 in related compounds).
- 2D NMR (HSQC, HMBC) : To assign quaternary carbons and confirm cycloaddition regioselectivity.
- High-resolution mass spectrometry (HRMS) : Verify molecular formulas .
Data Contradiction Analysis
Key Research Gaps
- Ecotoxicity : No data on bioaccumulation or soil mobility.
- Long-term stability : Shelf-life under varying storage conditions.
- Mechanistic detail : Role of sulfur-centered radicals in regioselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
